molecular formula C14H10O4 B2774020 1,3-dihydroxy-5-methyl-9H-xanthen-9-one CAS No. 50493-39-5

1,3-dihydroxy-5-methyl-9H-xanthen-9-one

Cat. No.: B2774020
CAS No.: 50493-39-5
M. Wt: 242.23
InChI Key: KRVDRUAUZUPZQV-UHFFFAOYSA-N
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Description

1,3-Dihydroxy-5-methyl-9H-xanthen-9-one is a chemical compound with the molecular formula C14H10O4. It is a derivative of xanthone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two hydroxyl groups and a methyl group attached to the xanthone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydroxy-5-methyl-9H-xanthen-9-one can be synthesized through various methods. One common approach involves the condensation of salicylic acid derivatives with phthalic anhydride under acidic conditions, followed by cyclization and oxidation steps . The reaction typically requires elevated temperatures and the presence of a dehydrating agent such as acetic anhydride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-temperature reactors and continuous monitoring of reaction parameters to ensure optimal yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted xanthones, quinones, and alcohol derivatives .

Scientific Research Applications

1,3-Dihydroxy-5-methyl-9H-xanthen-9-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits antioxidant properties and is studied for its potential protective effects against oxidative stress.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1,3-dihydroxy-5-methyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Trihydroxyxanthone
  • 1,3,7-Trihydroxyxanthone
  • 1,6-Dihydroxy-3-methoxy-8-methyl-9H-xanthen-9-one

Uniqueness

1,3-Dihydroxy-5-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other xanthone derivatives, it has a methyl group at the 5-position, which influences its reactivity and interaction with biological targets .

Properties

IUPAC Name

1,3-dihydroxy-5-methylxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-7-3-2-4-9-13(17)12-10(16)5-8(15)6-11(12)18-14(7)9/h2-6,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVDRUAUZUPZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C3=C(C=C(C=C3O2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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